[4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenoxy]acetic acid
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Overview
Description
2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the triazino-benzimidazole core, followed by functionalization to introduce the phenoxyacetic acid moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-aryl-2,4-diamino-1,3,5-triazine: Known for its high thermal stability and use in chemical research.
1,3,5-triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)phenoxy]acetic acid stands out due to its unique combination of a triazino-benzimidazole core with a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H15N5O3/c18-16-20-15(10-5-7-11(8-6-10)25-9-14(23)24)22-13-4-2-1-3-12(13)19-17(22)21-16/h1-8,15H,9H2,(H,23,24)(H3,18,19,20,21) |
InChI Key |
LGTIGIQJEPXFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)OCC(=O)O |
Origin of Product |
United States |
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